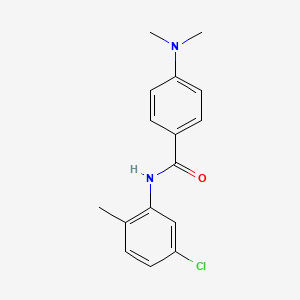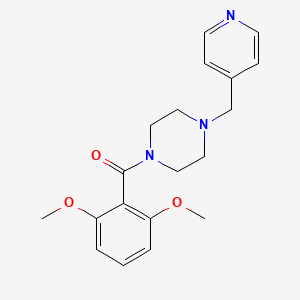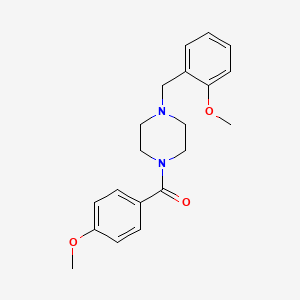![molecular formula C21H27N3O3 B5532234 2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]carbonyl}-3-pyridinol](/img/structure/B5532234.png)
2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]carbonyl}-3-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups and a piperazine core, which is a common structure in many pharmacological agents. However, the specific research on this compound focuses on its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
- Kulig et al. (2007) describe the asymmetric synthesis of a related compound using hydrolytic kinetic resolution (HKR) methods. They achieved high enantiomeric excesses, demonstrating the effectiveness of these methods for synthesizing aminoalcohols (Kulig, Nowicki, & Malawska, 2007).
- Another approach to synthesizing similar compounds was presented by Kulig et al. (2001), using Sharpless asymmetric dihydroxylation or HKR methods (Kulig, Holzgrabe, & Malawska, 2001).
Molecular Structure Analysis
- The molecular and crystal structures of related hydroxy derivatives of hydropyridine were determined by X-ray diffraction analysis by Kuleshova and Khrustalev (2000), providing insights into the influence of hydrogen bonds on molecule conformation (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
- Mekheimer et al. (1997) explored reactions leading to functionalized 4H-pyrano[3,2-c]pyridines, which might provide context for the reactivity of the compound (Mekheimer, Mohamed, & Sadek, 1997).
Physical Properties Analysis
- The research on similar compounds, such as the work by Sharma et al. (2013), provides insights into their physical properties, including crystal structure and intramolecular interactions (Sharma et al., 2013).
Chemical Properties Analysis
- Ban et al. (2023) conducted a study on nitrogenous compounds containing a similar structure, exploring their molecular electrostatic potential and physicochemical properties through spectroscopy and X-ray diffraction (Ban et al., 2023).
Propriétés
IUPAC Name |
[3-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]-(3-hydroxypyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-15-10-18-16-24(21(27)20-19(26)9-4-11-22-20)14-13-23(18)12-5-8-17-6-2-1-3-7-17/h1-4,6-7,9,11,18,25-26H,5,8,10,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJSNKMVTXBWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1C(=O)C2=C(C=CC=N2)O)CCO)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

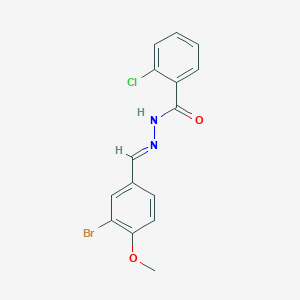
![3-isopropyl-5-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5532158.png)
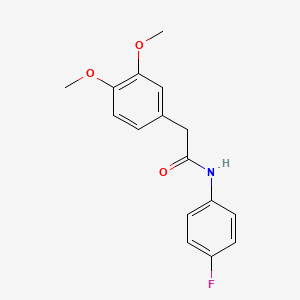

![1,3-dimethyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5532177.png)
![5-isobutyl-1'-(3-thienylmethyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5532185.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5532192.png)
![2,4,5-trimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5532194.png)
![2-[1-(3-ethylphenyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5532211.png)
![N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5532219.png)

